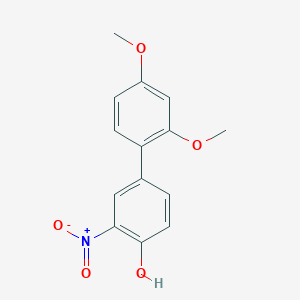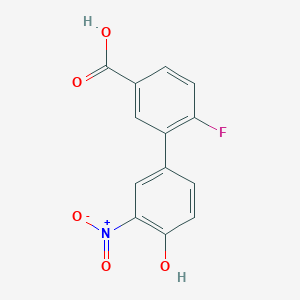
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% (4-CMP-2NP) is a phenolic compound used in a variety of scientific research applications. It is a colorless solid with a melting point of 204-206 °C and a boiling point of 250-252 °C. 4-CMP-2NP is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. It is an important starting material for the synthesis of many organic compounds, and is a useful intermediate for the synthesis of a variety of organic compounds.
Mecanismo De Acción
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% is a phenolic compound that acts as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also acts as a chelator, binding to metals and preventing them from participating in redox reactions. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% has been shown to reduce the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% in laboratory experiments is its low cost and availability. It is also relatively stable and easy to store. However, it is important to note that 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% can be toxic to certain organisms and should be handled with care. In addition, its solubility in water is limited and it is not very soluble in organic solvents.
Direcciones Futuras
Future research on 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% should focus on further elucidating its biochemical and physiological effects. This could include studies on its effects on the immune system, metabolism, and gene expression. In addition, further studies should be conducted to investigate its potential as an anti-cancer and anti-inflammatory agent. Finally, further research should be conducted to explore its potential as a chelator, as well as its potential to inhibit enzymes involved in redox reactions.
Métodos De Síntesis
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% can be synthesized from the reaction of 2-chloro-5-methoxyphenol with 2-nitrophenol in an aqueous solution. The reaction is carried out at a temperature of 80-85 °C for 30-60 minutes. The reaction mixture is then cooled to room temperature and filtered to remove any insoluble material. The product is then recrystallized from a mixture of ethanol and water.
Aplicaciones Científicas De Investigación
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% is widely used in scientific research as a starting material for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as an intermediate in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. 4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol, 95% is also used in the synthesis of polymers, dyes, and other specialty chemicals.
Propiedades
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-9-3-4-11(14)10(7-9)8-2-5-13(16)12(6-8)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYASYVVEHNNUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686299 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261888-58-7 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)








